molecular formula C27H29ClN4O5 B5106501 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE

Cat. No.: B5106501
M. Wt: 525.0 g/mol
InChI Key: CUNLTPOLQRRYCY-UHFFFAOYSA-N
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Description

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Chlorobenzoyl Group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the chlorobenzoyl-substituted piperazine.

    Coupling with Nitroaniline: The final step involves coupling the chlorobenzoyl-substituted piperazine with 2-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Bases: Triethylamine, sodium hydroxide (NaOH).

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O5/c1-36-25-10-3-19(17-26(25)37-2)11-12-29-23-18-22(8-9-24(23)32(34)35)30-13-15-31(16-14-30)27(33)20-4-6-21(28)7-5-20/h3-10,17-18,29H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNLTPOLQRRYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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